molecular formula C18H20FN3O2 B7663305 4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide

4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide

Cat. No.: B7663305
M. Wt: 329.4 g/mol
InChI Key: UVYMTLZMIFEEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FMeCpPy and has a molecular formula of C19H20FN3O2.

Scientific Research Applications

FMeCpPy has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. FMeCpPy has also been studied for its potential use as a tool for studying the role of dopamine D3 receptors in various physiological and pathological processes.

Mechanism of Action

FMeCpPy acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways. By blocking the activation of the dopamine D3 receptor, FMeCpPy can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on various physiological and pathological processes.
Biochemical and physiological effects:
FMeCpPy has been shown to have several biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the reduction of drug-seeking behavior in animal models of addiction. FMeCpPy has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMeCpPy is its high selectivity and potency for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of FMeCpPy is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on FMeCpPy, including the development of more potent and selective dopamine D3 receptor antagonists, the investigation of the effects of FMeCpPy on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of FMeCpPy and its potential limitations in experimental settings.

Synthesis Methods

The synthesis of FMeCpPy involves a multi-step process that starts with the reaction of 4-fluoro-3,5-dimethylbenzoic acid with thionyl chloride to form 4-fluoro-3,5-dimethylbenzoyl chloride. This intermediate product is then reacted with N-(2-pyridylmethyl)prop-2-enamide to form 4-fluoro-3,5-dimethyl-N-(2-pyridylmethyl)benzamide. Finally, this compound is reacted with N-Boc-3-aminopropylamine to form FMeCpPy.

Properties

IUPAC Name

4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-12-9-14(10-13(2)17(12)19)18(24)21-8-6-16(23)22-11-15-5-3-4-7-20-15/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYMTLZMIFEEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)NCCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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